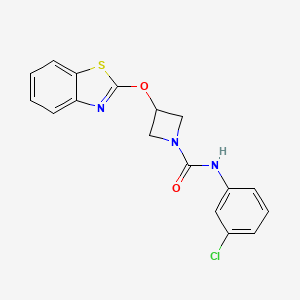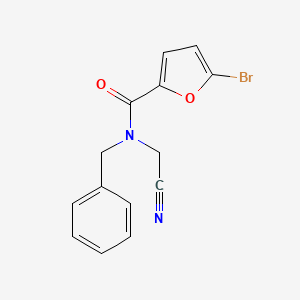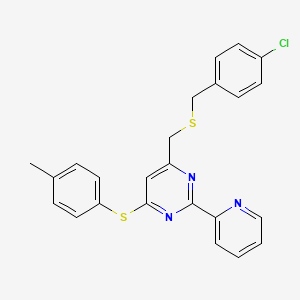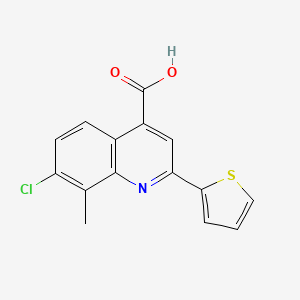![molecular formula C19H13ClN2O2S B2737415 N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921544-94-7](/img/structure/B2737415.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that features a benzo[d]oxazole ring, a phenyl group, a chlorothiophene moiety, and an acetamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of an ortho-aminophenol with a carboxylic acid derivative.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction between a halogenated benzo[d]oxazole and a phenylboronic acid.
Introduction of the chlorothiophene moiety: This can be done via a halogenation reaction followed by a thiophene substitution.
Formation of the acetamide group: This final step might involve the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-bromothiophen-2-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-methylthiophen-2-yl)acetamide: Similar structure with a methyl group instead of chlorine.
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(5-nitrothiophen-2-yl)acetamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2S/c20-17-9-8-14(25-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)24-19/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBKTHOZSKSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2737335.png)

![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2737338.png)
![ethyl 6-(4-butoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2737339.png)

![N-(1,3-benzothiazol-6-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2737344.png)

![cyclopropyl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2737350.png)
![2-(2-(2-hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2737351.png)
![3-methoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2737352.png)

![Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2737355.png)
